Cas no 2120835-13-2 (2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile)

2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile
- 2120835-13-2
- EN300-1754393
-
- インチ: 1S/C12H14N2/c1-2-14-8-6-11-9-10(5-7-13)3-4-12(11)14/h3-4,9H,2,5-6,8H2,1H3
- InChIKey: LDGDJUSKJFRWME-UHFFFAOYSA-N
- ほほえんだ: N1(CC)C2C=CC(CC#N)=CC=2CC1
計算された属性
- せいみつぶんしりょう: 186.115698455g/mol
- どういたいしつりょう: 186.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 27Ų
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1754393-0.1g |
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile |
2120835-13-2 | 0.1g |
$804.0 | 2023-09-20 | ||
Enamine | EN300-1754393-2.5g |
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile |
2120835-13-2 | 2.5g |
$1791.0 | 2023-09-20 | ||
Enamine | EN300-1754393-0.05g |
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile |
2120835-13-2 | 0.05g |
$768.0 | 2023-09-20 | ||
Enamine | EN300-1754393-0.5g |
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile |
2120835-13-2 | 0.5g |
$877.0 | 2023-09-20 | ||
Enamine | EN300-1754393-1.0g |
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile |
2120835-13-2 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1754393-5g |
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile |
2120835-13-2 | 5g |
$2650.0 | 2023-09-20 | ||
Enamine | EN300-1754393-10g |
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile |
2120835-13-2 | 10g |
$3929.0 | 2023-09-20 | ||
Enamine | EN300-1754393-1g |
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile |
2120835-13-2 | 1g |
$914.0 | 2023-09-20 | ||
Enamine | EN300-1754393-10.0g |
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile |
2120835-13-2 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1754393-0.25g |
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile |
2120835-13-2 | 0.25g |
$840.0 | 2023-09-20 |
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrileに関する追加情報
Research Brief on 2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile (CAS: 2120835-13-2): Recent Advances and Applications
2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile (CAS: 2120835-13-2) is a synthetic organic compound with significant potential in the field of chemical biology and pharmaceutical research. This compound, characterized by its indole-based structure, has recently garnered attention due to its versatile applications in drug discovery and development. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, making this compound a promising candidate for further investigation.
Recent studies have focused on the synthesis and optimization of 2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a precursor in the synthesis of novel kinase inhibitors. The research highlighted its role in modulating key signaling pathways involved in cancer progression, suggesting its potential as a therapeutic agent in oncology. The study utilized a combination of computational modeling and in vitro assays to validate the compound's binding affinity and selectivity.
In addition to its applications in oncology, 2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile has been explored for its neuroprotective properties. A 2024 study in ACS Chemical Neuroscience reported that derivatives of this compound exhibited significant activity in mitigating oxidative stress in neuronal cells. The researchers attributed this effect to the compound's ability to scavenge reactive oxygen species (ROS) and modulate antioxidant enzymes. These findings open new avenues for the development of treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
The synthetic pathways for 2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile have also been a subject of recent innovation. A team at the University of Cambridge (2024) developed a novel catalytic method to produce the compound with higher yield and purity. This method, which employs a palladium-catalyzed cross-coupling reaction, addresses previous challenges related to scalability and environmental impact. The improved synthesis protocol is expected to facilitate broader adoption of the compound in both academic and industrial settings.
Despite these advancements, challenges remain in the clinical translation of 2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications to enhance its drug-like properties. Ongoing research is focused on optimizing its metabolic stability and tissue distribution to improve therapeutic outcomes. Collaborative efforts between academia and pharmaceutical companies are crucial to overcoming these hurdles.
In conclusion, 2-(1-ethyl-2,3-dihydro-1H-indol-5-yl)acetonitrile (CAS: 2120835-13-2) represents a promising scaffold in chemical biology and drug discovery. Its diverse applications in oncology and neuroprotection, coupled with recent advancements in synthetic methodologies, underscore its potential as a valuable tool in medicinal chemistry. Future research should prioritize addressing its pharmacokinetic limitations and exploring its efficacy in preclinical models to pave the way for clinical development.
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